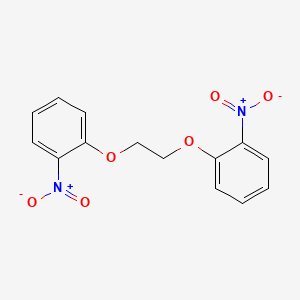

1,2-Bis(2-Nitrophenoxy)ethane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-nitro-2-[2-(2-nitrophenoxy)ethoxy]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O6/c17-15(18)11-5-1-3-7-13(11)21-9-10-22-14-8-4-2-6-12(14)16(19)20/h1-8H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEHTVRKGDUCXRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OCCOC2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30963836 | |

| Record name | 1,1'-[Ethane-1,2-diylbis(oxy)]bis(2-nitrobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30963836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26730510 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

51661-19-9, 4742-89-6 | |

| Record name | 1,1′-[1,2-Ethanediylbis(oxy)]bis[2-nitrobenzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51661-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene glycol bis(2-nitrophenyl) ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051661199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-[Ethane-1,2-diylbis(oxy)]bis(2-nitrobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30963836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(o-nitrophenoxy)ethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.198 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzene, 1,1'-[1,2-ethanediylbis(oxy)]bis[2-nitro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,2-Bis(2-Nitrophenoxy)ethane: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 1,2-Bis(2-Nitrophenoxy)ethane, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core physicochemical properties, provides a detailed, field-proven synthesis protocol with mechanistic insights, and explores its significant applications, particularly as a precursor to vital reagents in biochemical research.

Core Compound Profile and Physicochemical Properties

This compound (CAS No: 51661-19-9) is an aromatic organic compound characterized by a central ethane diether linkage flanked by two ortho-substituted nitrophenyl groups.[1] This structure is fundamental to its utility as a precursor in multi-step syntheses. The presence of the nitro groups and the ether linkages dictates its chemical reactivity and physical characteristics.

The key physical and chemical properties are summarized below for rapid reference.

| Property | Value | Source(s) |

| CAS Number | 51661-19-9 | [1] |

| Molecular Formula | C₁₄H₁₂N₂O₆ | [1] |

| Molecular Weight | 304.25 g/mol | [1] |

| IUPAC Name | 1-nitro-2-[2-(2-nitrophenoxy)ethoxy]benzene | [1] |

| Appearance | Tan to yellow crystalline solid | [2] |

| Melting Point | 167-170 °C | [2] |

| Solubility | Insoluble in water (<0.3 µg/mL at pH 7.4). Soluble in ethanol, THF. | [1] |

| Storage Temperature | 2-8°C |

Optimized Synthesis Protocol: An Industrial Approach

The synthesis of this compound is efficiently achieved via a modified Williamson ether synthesis. This one-pot industrial method offers high yield and purity, avoiding the use of expensive or hazardous reagents like 1,2-dibromoethane.[3]

Synthesis Reaction

The overall reaction involves the double nucleophilic substitution of 2-chloronitrobenzene with the dianion of ethylene glycol.

Caption: High-level overview of the synthesis workflow.

Mechanistic Insight and Rationale

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4]

-

Deprotonation: The strong base, sodium hydroxide, deprotonates both hydroxyl groups of ethylene glycol in situ to form the highly nucleophilic sodium glycolate dianion.

-

Nucleophilic Attack: The glycolate dianion then performs a sequential backside attack on the electrophilic carbon atom of two molecules of 2-chloronitrobenzene. The chloride ion serves as the leaving group.

Causality Behind Experimental Choices:

-

Solvent: Dimethylacetamide (DMAc) is a polar aprotic solvent. Its high boiling point is suitable for the reaction temperature, and its polar nature effectively solvates the sodium glycolate intermediate, enhancing its nucleophilicity. It is a superior choice over alcohols, which could compete as nucleophiles.[3]

-

Base: Using solid sodium hydroxide or a suspension in DMAc is a key process improvement. It avoids the addition of water, which can lead to unwanted side reactions like the hydrolysis of 2-chloronitrobenzene.[3]

-

Temperature Control: Maintaining the temperature between 55-65°C is critical. Lower temperatures result in a sluggish reaction rate, while higher temperatures can promote side reactions, such as the formation of elimination products or degradation of the reactants, leading to lower purity and yield.[3]

-

Molar Excess: A slight molar excess of 2-chloronitrobenzene (2.1 to 2.2 equivalents) ensures the complete conversion of the ethylene glycol, maximizing the yield of the desired disubstituted product.[3]

Step-by-Step Laboratory Protocol

This protocol is adapted from patented industrial processes for laboratory-scale synthesis.[3]

-

Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a nitrogen inlet.

-

Charging Reagents: Under a nitrogen atmosphere, charge the flask with dimethylacetamide (DMAc). Add 1.0 mole of ethylene glycol to the solvent.

-

Base Addition: With vigorous stirring, carefully add 2.2 moles of solid, powdered sodium hydroxide.

-

Reactant Addition: Slowly add 2.2 moles of 2-chloronitrobenzene to the suspension.

-

Reaction: Heat the reaction mixture to 55-65°C and maintain this temperature with stirring for 4-6 hours, monitoring the reaction progress by TLC.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing an equal volume of cold water to precipitate the product.

-

Purification: Collect the crude product by vacuum filtration. Wash the filter cake thoroughly with water to remove DMAc and inorganic salts, followed by a wash with cold ethanol to remove unreacted 2-chloronitrobenzene.

-

Drying: Dry the resulting tan to yellow solid in a vacuum oven at 50-60°C. The product is typically obtained in high purity (>98%) without the need for further recrystallization.

Chemical Reactivity and Characterization

Primary Reactivity: Reduction of Nitro Groups

The most significant reaction of this compound is the reduction of its two nitro groups to primary amines, yielding 1,2-Bis(2-aminophenoxy)ethane (CAS: 52411-34-4). This transformation is the gateway to its most important applications.

The reduction can be achieved using various standard methods, such as:

-

Catalytic hydrogenation with H₂ gas over a palladium on carbon (Pd/C) catalyst.

-

Chemical reduction using reagents like tin(II) chloride (SnCl₂) in acidic medium or hydrazine hydrate with a catalyst.

Spectroscopic Characterization

Verifying the identity and purity of this compound is crucial. The expected spectral features are as follows:

-

¹H NMR: The proton NMR spectrum is expected to be simple and symmetric.

-

Aromatic Protons (8H): A complex multiplet pattern between δ 7.0-8.0 ppm. The ortho-position of the nitro group deshields the adjacent protons.

-

Ethylene Protons (4H): A singlet around δ 4.4-4.6 ppm. Because the two halves of the molecule are identical, the four protons of the ethylene bridge are chemically equivalent, resulting in a single peak.

-

-

¹³C NMR: The carbon NMR spectrum will also reflect the molecule's symmetry.

-

Ethylene Carbons: A single peak expected around δ 68-70 ppm for the -O-C H₂-C H₂-O- carbons.

-

Aromatic Carbons: Six distinct peaks are expected for the aromatic carbons, with the carbon attached to the nitro group being the most downfield shifted.

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups.

-

N-O Stretching: Strong, characteristic asymmetric and symmetric stretching bands for the Ar-NO₂ group, typically appearing around 1520-1540 cm⁻¹ and 1340-1360 cm⁻¹, respectively.

-

C-O-C Stretching: Strong ether linkage (aryl-alkyl ether) stretching bands are expected in the 1240-1280 cm⁻¹ region.

-

C-H Stretching: Aromatic C-H stretching peaks appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethane bridge appears just below 3000 cm⁻¹.

-

Applications in Research and Development

While registered as a fungicide, the primary value of this compound in the scientific community is as a chemical intermediate.[3]

Precursor for Pigment and Polymer Synthesis

The reduction product, 1,2-Bis(2-aminophenoxy)ethane, is a diamine monomer. This monomer is used in the synthesis of high-performance polymers like polyimides and poly(amide-imide)s.[3] It is also a precursor in the production of valuable yellow pigments through tetraazotization and coupling reactions.[3]

Gateway to BAPTA: A Crucial Tool for Drug Development and Cell Biology

For professionals in drug development and life sciences, the most critical application stems from the conversion of this compound to 1,2-Bis(2-aminophenoxy)ethane, which is the direct precursor to BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid).[5]

BAPTA is a highly selective calcium (Ca²⁺) chelator that is indispensable in biological research.[6] It exhibits a 10⁵-fold selectivity for Ca²⁺ over magnesium (Mg²⁺) and is largely insensitive to physiological pH changes, making it superior to older chelators like EGTA.[6]

Significance of BAPTA in Research:

-

Calcium Buffering: It is used to prepare solutions with precise, nanomolar-free calcium concentrations, which is essential for studying Ca²⁺-dependent cellular processes.

-

Studying Signal Transduction: By controlling intracellular calcium levels, researchers can investigate the role of Ca²⁺ as a second messenger in countless signaling pathways, including neurotransmitter release, muscle contraction, and apoptosis—all critical areas in drug discovery.

-

Cell-Permeable Probes: The acetoxymethyl (AM) ester form, BAPTA-AM, is cell-permeable. Once inside the cell, esterases cleave the AM groups, trapping BAPTA intracellularly to buffer cytosolic calcium.[6]

Caption: Pathway from this compound to BAPTA and its application.

Safety and Handling

This compound is classified as a hazardous substance.

-

GHS Hazards: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It is also very toxic to aquatic life.[1]

-

Handling Precautions: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing dust.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Recommended storage is at 2-8°C.

Conclusion

This compound is more than a simple organic molecule; it is a pivotal starting material with significant industrial and research applications. Its efficient, high-yield synthesis makes it an economically viable precursor. For researchers in the life sciences and drug development, its true value lies in the synthetic pathway it opens to 1,2-Bis(2-aminophenoxy)ethane and, ultimately, to BAPTA, a fundamental tool for dissecting the complex role of calcium in cell biology. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in both chemical and biological sciences.

References

-

The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY DATA. Retrieved from [Link]

-

Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 394580, this compound. Retrieved from [Link]

-

Jetir.org. (2019). a novel method of synthesis of 1,2-bis (4- nitro phenyl)ethane using a fish tank a. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69776, 1,2-Bis(4-nitrophenyl)ethane. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 270647, 1,2-Bis(4-nitrophenoxy)ethane. Retrieved from [Link]

-

Interchim. (n.d.). BAPTA Ca2+ Indicators. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,2-bis(m-Nitrophenoxy)ethane. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 104751, Bapta. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,2-bis(o-Nitrophenoxy)ethane. Retrieved from [Link]

- Google Patents. (n.d.). EP0537591B1 - Process for the preparation of 1,2-bis-(2-nitrophenoxy)-ethane.

Sources

- 1. This compound | C14H12N2O6 | CID 394580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. EP0537591B1 - Process for the preparation of 1,2-bis-(2-nitrophenoxy)-ethane - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

- 5. Bapta | C22H24N2O10 | CID 104751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. interchim.fr [interchim.fr]

An In-depth Technical Guide to 1,2-Bis(2-Nitrophenoxy)ethane: Molecular Structure, Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of 1,2-Bis(2-Nitrophenoxy)ethane, a significant organic compound with applications ranging from agriculture to pigment manufacturing. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this molecule's characteristics and handling.

Molecular Identity and Structure

This compound is an organic compound characterized by two nitrophenoxy groups linked by an ethylene bridge.[1] This structure imparts specific chemical properties that are foundational to its utility.

Molecular Formula and Weight

The molecular formula for this compound is C₁₄H₁₂N₂O₆ .[1][2] Its molecular weight is approximately 304.25 g/mol .[1][2][3]

IUPAC Name and Structural Identifiers

-

IUPAC Name: 1-nitro-2-[2-(2-nitrophenoxy)ethoxy]benzene[1][2]

-

SMILES: C1=CC=C(C(=C1)[O-])OCCOC2=CC=CC=C2[O-][1]

-

InChI: InChI=1S/C14H12N2O6/c17-15(18)11-5-1-3-7-13(11)21-9-10-22-14-8-4-2-6-12(14)16(19)20/h1-8H,9-10H2[1][2]

Molecular Structure Visualization

Caption: 2D representation of the this compound molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| Appearance | Light beige crystalline solid | [1] |

| Melting Point | 167-170 °C | [1][5] |

| Boiling Point (Predicted) | 501.7 ± 35.0 °C | [5] |

| Density (Predicted) | 1.370 ± 0.06 g/cm³ | [5] |

| Solubility | <0.3 µg/mL (at pH 7.4) | [1][2] |

| XLogP3 | 3.2 | [1] |

| Hydrogen Bond Acceptor Count | 8 | [1] |

| Exact Mass | 304.06953611 g/mol | [1] |

Synthesis of this compound

The primary industrial synthesis of this compound is achieved through the etherification of ethylene glycol with 2-chloronitrobenzene.[1] This method is favored for its high yield and purity.[1][6][7]

Reaction Scheme

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a synthesis based on established industrial methods.[6][7][8]

Materials:

-

Ethylene glycol

-

2-Chloronitrobenzene

-

Sodium hydroxide (or other alkali metal hydroxide)

-

Dimethylacetamide (DMAc)

-

Hydrochloric acid (for neutralization)

-

Water

Procedure:

-

Reaction Setup: In a suitable reaction vessel, charge 1 mole of ethylene glycol and approximately 1.9 to 2.6 moles of 2-chloronitrobenzene in dimethylacetamide.

-

Addition of Base: Add an alkali metal hydroxide (e.g., sodium hydroxide) to the mixture. The base can be added as a solid or as a suspension in DMAc.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 40 °C and 100 °C, with a preferred range of 55 °C to 65 °C.[6][7] Maintain this temperature with stirring until the reaction is complete.

-

Work-up:

-

Cool the reaction mixture.

-

Neutralize the mixture to a pH of approximately 6.5 with hydrochloric acid.

-

Heat the mixture to 110 °C and filter off the resulting salt, washing with DMAc.

-

-

Crystallization and Isolation:

-

To the filtrate, add water at 90 °C to induce crystallization.

-

Cool the mixture to 10 °C.

-

Isolate the this compound product by filtration.

-

Wash the product with water.

-

-

Drying: The resulting light beige, crystalline product can be dried if necessary.

Causality in Experimental Choices:

-

Solvent: Dimethylacetamide is chosen for its ability to dissolve the reactants and facilitate the nucleophilic substitution reaction at elevated temperatures.

-

Base: The alkali metal hydroxide is crucial for deprotonating the ethylene glycol, forming the more nucleophilic alkoxide, which then attacks the 2-chloronitrobenzene.

-

Temperature: The specified temperature range is a balance between achieving a reasonable reaction rate and minimizing the formation of by-products.

Key Applications

This compound serves as a valuable intermediate in several industrial processes.

Pigment Production

A primary application of this compound is as an intermediate in the synthesis of pigments.[7][8] The process involves the reduction of the two nitro groups to form 1,2-Bis(2-aminophenoxy)ethane.[1] This diamine can then undergo tetrazotization and subsequent coupling reactions to produce valuable yellow pigments.[7][8]

Caption: Pathway from this compound to yellow pigments.

Fungicide

This compound has also been identified for its use as a fungicide in agricultural applications.[1][7]

Spectroscopic Data

Spectroscopic analysis is essential for the characterization and quality control of this compound. While raw spectral data is beyond the scope of this guide, the availability of various spectroscopic methods is noted.

-

¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is used to confirm the molecular structure by identifying the chemical environments of the hydrogen and carbon atoms.[2]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the nitro groups (NO₂) and the ether linkages (C-O-C).[2]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and can provide information about the fragmentation patterns of the molecule.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[5]

Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.

Conclusion

This compound is a well-characterized compound with a straightforward and high-yielding synthesis route. Its primary importance lies in its role as a key intermediate in the production of high-value pigments and its application as a fungicide. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in research and industrial settings.

References

- JPH05294901A - Preparation of 1,2-bis-(2-nitrophenoxy)-ethane - Google Patents.

- US5276203A - Process for the preparation of 1,2-bis-(2-nitrophenoxy)-ethane.

- EP0537591B1 - Process for the preparation of 1,2-bis-(2-nitrophenoxy)-ethane - Google Patents.

-

This compound | C14H12N2O6 | CID 394580 - PubChem. Available at: [Link]

-

CAS No : 51661-19-9| Chemical Name : this compound | Pharmaffiliates. Available at: [Link]

-

1,2-Bis(4-nitrophenoxy)ethane | C14H12N2O6 | CID 270647 - PubChem. Available at: [Link]

Sources

- 1. Buy this compound | 4742-89-6 [smolecule.com]

- 2. This compound | C14H12N2O6 | CID 394580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound | 51661-19-9 [chemicalbook.com]

- 5. This compound | 51661-19-9 [amp.chemicalbook.com]

- 6. US5276203A - Process for the preparation of 1,2-bis-(2-nitrophenoxy)-ethane - Google Patents [patents.google.com]

- 7. EP0537591B1 - Process for the preparation of 1,2-bis-(2-nitrophenoxy)-ethane - Google Patents [patents.google.com]

- 8. JPH05294901A - Preparation of 1,2-bis-(2-nitrophenoxy)-ethane - Google Patents [patents.google.com]

Strategic Overview of Synthesis: From Classical to Industrial Routes

An In-Depth Technical Guide to the Synthesis of 1,2-Bis(2-Nitrophenoxy)ethane

This guide provides a comprehensive technical overview of the synthetic pathways for this compound, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and chemical manufacturing, this document delves into the mechanistic underpinnings, comparative analysis of synthetic routes, detailed experimental protocols, and critical safety considerations. Our focus is on providing not just procedural steps, but the scientific rationale that informs the selection of reagents, conditions, and methodologies, ensuring a robust and reproducible synthesis.

This compound is a valuable molecule, primarily utilized as a precursor in the manufacturing of high-performance yellow pigments and as an agricultural fungicide.[1][2][3] Its synthesis is typically achieved via a nucleophilic substitution reaction, with two predominant pathways having been established over time: the classical Williamson ether synthesis and a more modern, industrially optimized approach.

Mechanistic Foundations

The formation of the two ether linkages in this compound is fundamentally governed by the principles of nucleophilic substitution.

-

Pathway A: The Classical Williamson Ether Synthesis. This traditional route involves the reaction of a pre-formed alkali metal salt of 2-nitrophenol (sodium or potassium 2-nitrophenolate) with a 1,2-dihaloethane, such as 1,2-dibromoethane or 1,2-dichloroethane.[1][4] The mechanism is a classic SN2 reaction where the highly nucleophilic phenoxide ion attacks the electrophilic carbon of the dihaloethane, displacing the halide leaving group.[5] This process occurs sequentially at both ends of the ethane bridge.

-

Pathway B: The Modern Industrial Process. An improved one-step process has been developed for large-scale production, which avoids the isolation of the nitrophenolate salt and uses more cost-effective and safer starting materials.[1][4] In this pathway, ethylene glycol is reacted directly with 2-chloronitrobenzene in the presence of a strong base, typically an alkali metal hydroxide like sodium hydroxide (NaOH) or potassium hydroxide (KOH), in a polar aprotic solvent such as dimethylacetamide (DMAc).[1][2][4] The base deprotonates the hydroxyl groups of ethylene glycol in situ to form a highly reactive glycolate dianion, which then acts as the nucleophile in a double nucleophilic aromatic substitution (SNAr) reaction with two molecules of 2-chloronitrobenzene.

Caption: Comparative overview of classical vs. modern synthesis pathways.

A Critical Comparison of Synthetic Methodologies

The choice of synthetic route is dictated by factors including yield, purity, safety, environmental impact, and economic viability. The modern industrial process (Pathway B) is demonstrably superior to the classical Williamson approach (Pathway A) for large-scale manufacturing.[1][4]

The primary drawbacks of the classical method are significant. The use of 1,2-dibromoethane is uneconomical due to its high cost.[1][4] More critically, both 1,2-dibromoethane and 1,2-dichloroethane are recognized as highly hazardous and carcinogenic substances, posing substantial risks to occupational safety and the environment.[1][2] Furthermore, this pathway often results in lower yields (reported between 30-85%) and the formation of undesirable by-products.[2][4]

In contrast, the industrial method utilizing ethylene glycol and 2-chloronitrobenzene offers a safer, more efficient, and cost-effective alternative. This one-step process provides very good yields (up to 93%) and high product purity (≥98.5% by HPLC), which can often be used in subsequent reactions without further purification.[1][2]

| Parameter | Pathway A: Classical Williamson | Pathway B: Modern Industrial | Rationale & Field Insights |

| Primary Reactants | 2-Nitrophenol, 1,2-Dihaloethane | Ethylene Glycol, 2-Chloronitrobenzene | Pathway B uses less expensive and less hazardous bulk chemicals. |

| Key Reagents | Strong base, Alcohol solvent | Alkali Metal Hydroxide, DMAc | DMAc is an excellent solvent for SNAr, enhancing reaction rates. |

| Reported Yield | 30–85%[4] | Up to 93%[1][2] | The one-step, optimized process minimizes product loss. |

| Product Purity | Variable, requires purification | High (≥98.5%)[1] | Direct crystallization from the reaction mixture yields a pure product. |

| Safety Concerns | High (carcinogenic dihaloethanes)[1][2] | Moderate (standard industrial hazards) | Avoidance of 1,2-dihaloethanes is a major advantage of Pathway B. |

| Economic Viability | Poor for industrial scale[1] | Excellent for industrial scale | Higher yield and lower-cost materials make it the preferred commercial route. |

Validated Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for both the industrial and classical synthesis routes. The trustworthiness of these protocols lies in their basis on patented and peer-reviewed procedures, ensuring reproducibility.

Protocol: High-Yield Industrial Synthesis (Pathway B)

This protocol is adapted from a patented industrial process designed for high efficiency and purity.[1][4]

Materials & Equipment:

-

Ethylene Glycol

-

2-Chloronitrobenzene

-

Sodium Hydroxide (or Potassium Hydroxide)

-

Dimethylacetamide (DMAc)

-

30% Hydrochloric Acid

-

Water (deionized)

-

2L jacketed reaction vessel with stirrer, thermometer, and addition funnel/pump

-

Heating/cooling circulator

-

Filtration apparatus (Büchner funnel)

Caption: Workflow for the industrial synthesis of this compound.

Procedure:

-

Reactor Charging: In a 2L reaction vessel, charge 65 parts ethylene glycol, 331 parts 2-chloronitrobenzene, and 500 parts dimethylacetamide (DMAc).[1]

-

Reaction Initiation: Begin stirring and heat the mixture to 55°C.

-

Base Addition: Prepare a suspension of 108 parts sodium hydroxide in 100 parts DMAc. Over a period of 4 hours, pump this suspension into the reaction vessel, ensuring the internal temperature does not exceed 60°C. The use of a suspension allows for controlled addition and heat management.[1]

-

Reaction Completion: Once the addition is complete, continue to stir the mixture at 60°C for an additional 2.5 hours to ensure the reaction goes to completion.

-

Neutralization: Cool the mixture slightly and carefully adjust the pH to 6.5 by adding approximately 69 parts of 30% hydrochloric acid. This step neutralizes the excess base and precipitates inorganic salts.[1]

-

Salt Removal: Heat the reaction mixture to 110°C and filter the hot solution under suction to remove the precipitated sodium chloride. Wash the salt cake with 100 parts of hot DMAc to recover any entrained product.[1]

-

Crystallization: Transfer the combined filtrate to a crystallization vessel. At 90°C, stir in 300 parts of water. The product is insoluble in the DMAc/water mixture and will begin to crystallize. The controlled addition of water at an elevated temperature promotes the formation of well-defined crystals, which are easier to filter.[1][4]

-

Product Isolation: Slowly cool the suspension to 10°C to maximize product precipitation. Filter the light beige crystalline product, wash it thoroughly with 100 parts of water to remove residual DMAc and salts, and dry under vacuum.[1]

Protocol: Classical Williamson Ether Synthesis (Laboratory Scale)

This protocol is a representative procedure based on classical methods cited in the literature.[1][4][6]

Materials & Equipment:

-

2-Nitrophenol

-

Potassium Carbonate (anhydrous)

-

1,2-Dibromoethane

-

Ethanol

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Formation of Phenoxide: To a round-bottom flask, add 2-nitrophenol (2.0 eq), anhydrous potassium carbonate (2.2 eq), and ethanol. The potassium carbonate acts as the base to deprotonate the phenol, forming the potassium 2-nitrophenolate in situ.

-

Reaction Setup: Stir the mixture at room temperature for 30 minutes. Then, add 1,2-dibromoethane (1.0 eq) to the flask.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 78°C for ethanol). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Workup: After cooling to room temperature, filter the mixture to remove inorganic salts. Concentrate the filtrate using a rotary evaporator to remove the ethanol.

-

Purification: Redissolve the crude residue in a suitable solvent like dichloromethane and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product can be further purified by recrystallization from a solvent system like ethanol/water to yield the pure product.

Product Characterization & Quality Control

Confirmation of product identity and assessment of purity are critical final steps. A combination of analytical techniques should be employed.

| Property | Value | Method/Source |

| Chemical Formula | C₁₄H₁₂N₂O₆ | PubChem[7] |

| Molecular Weight | 304.25 g/mol | PubChem[7] |

| Appearance | Light beige crystalline solid | Patent Data[1][3] |

| Melting Point | 167–168 °C | Patent Data[1][3] |

| Purity (Industrial) | ≥98.5% | HPLC[1][2] |

| Solubility | <0.3 µg/mL in water (pH 7.4) | Experimental Data[7] |

| Spectroscopy | ¹H NMR, ¹³C NMR, IR spectra available | Spectral Databases[7] |

Safety, Handling, and Hazard Management

Trustworthiness in protocol design extends to rigorous safety management. All procedures should be conducted in a well-ventilated fume hood by trained personnel.

-

Reactant Hazards:

-

2-Chloronitrobenzene: Toxic and an irritant. Avoid inhalation and skin contact.

-

1,2-Dibromoethane (Classical Method): Highly toxic, carcinogenic, and an environmental hazard. Extreme caution is required.[1]

-

Sodium/Potassium Hydroxide: Corrosive. Causes severe skin and eye burns.

-

-

Product Hazards:

-

This compound: Causes skin and serious eye irritation.[7]

-

-

Personal Protective Equipment (PPE):

-

Chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat are mandatory.

-

Conclusion

The synthesis of this compound is well-established, with a clear evolution from classical laboratory methods to a highly optimized industrial process. The modern approach, reacting ethylene glycol with 2-chloronitrobenzene in DMAc, stands as the superior pathway, offering significant advantages in yield, purity, safety, and cost-effectiveness. This guide provides the necessary technical detail and scientific rationale for researchers and professionals to confidently reproduce and understand the synthesis of this important chemical intermediate.

References

- Title: Process for the preparation of 1,2-bis-(2-nitrophenoxy)-ethane.

- Title: Preparation of 1,2-bis-(2-nitrophenoxy)-ethane.

-

Title: this compound | C14H12N2O6. Source: PubChem, National Center for Biotechnology Information. URL: [Link]

- Title: Process for the preparation of 1,2-bis-(2-nitrophenoxy)-ethane.

-

Title: Reaction sequence starting from 1,2-dibromoethane and sodium 2-nitrophenoxide... Source: ResearchGate. URL: [Link]

-

Title: The Williamson Ether Synthesis. Source: Master Organic Chemistry. URL: [Link]

Sources

- 1. EP0537591B1 - Process for the preparation of 1,2-bis-(2-nitrophenoxy)-ethane - Google Patents [patents.google.com]

- 2. JPH05294901A - Preparation of 1,2-bis-(2-nitrophenoxy)-ethane - Google Patents [patents.google.com]

- 3. Buy this compound | 4742-89-6 [smolecule.com]

- 4. US5276203A - Process for the preparation of 1,2-bis-(2-nitrophenoxy)-ethane - Google Patents [patents.google.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C14H12N2O6 | CID 394580 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 1,2-Bis(2-Nitrophenoxy)ethane

Prepared by: Gemini, Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic data for 1,2-bis(2-nitrophenoxy)ethane (CAS No. 51661-19-9), a key chemical intermediate.[1] The document is intended for researchers, scientists, and professionals in drug development and materials science who require a comprehensive understanding of the structural elucidation of this molecule using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond simple data presentation to explain the causal relationships between molecular structure and spectral features, grounded in authoritative protocols and principles.

The Analytical Workflow: A Roadmap to Structural Confirmation

The unambiguous identification of an organic compound like this compound relies on a synergistic approach where different spectroscopic techniques provide complementary information. Infrared (IR) spectroscopy identifies the functional groups present, while Nuclear Magnetic Resonance (NMR) spectroscopy maps the carbon-hydrogen framework. The logical flow from sample to confirmed structure is outlined below.

Caption: Workflow for the spectroscopic analysis of this compound.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For this compound, IR is particularly effective at confirming the presence of the critical nitro (NO₂) and ether (C-O-C) linkages.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

Attenuated Total Reflectance (ATR) is a modern sampling technique that allows for the direct analysis of solid or liquid samples with minimal preparation.[2][3] The IR beam interacts with only the first few microns of the sample surface, making it an ideal method.[3][4]

-

Instrument Preparation: Ensure the spectrometer is powered on and has completed its startup diagnostics.

-

Background Scan: Before analyzing the sample, a background spectrum must be collected.[5] This involves running a scan with nothing on the ATR crystal. This step is crucial as it records the ambient atmosphere (e.g., CO₂, H₂O) and instrument response, which is then subtracted from the sample spectrum.

-

Sample Application: Place a small amount of solid this compound powder directly onto the diamond or germanium ATR crystal.[4][6]

-

Apply Pressure: Use the instrument's pressure arm to apply firm, even contact between the solid sample and the ATR crystal.[6] Good contact is essential for achieving a high-quality spectrum.[4]

-

Data Acquisition: Initiate the sample scan. The instrument will co-add multiple scans to improve the signal-to-noise ratio.

-

Cleaning: After the measurement, retract the pressure arm, remove the sample, and clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe.[2][6]

IR Data Summary for this compound

The following table summarizes the key absorption bands observed in the FTIR spectrum.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| ~3100 - 3000 | Medium | C-H Stretch | Aromatic (Ar-H) |

| ~2980 - 2850 | Medium | C-H Stretch | Aliphatic (-CH₂-) |

| ~1525 | Strong | N=O Asymmetric Stretch | Nitro (Ar-NO₂) ** |

| ~1450 | Medium | C=C Stretch | Aromatic Ring |

| ~1350 | Strong | N=O Symmetric Stretch | Nitro (Ar-NO₂) ** |

| ~1250 | Strong | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether |

| ~750 | Strong | C-H Out-of-Plane Bend | Ortho-disubstituted Benzene |

(Data synthesized from characteristic vibrational frequency ranges found in spectroscopic literature.)

Interpretation of the IR Spectrum

The IR spectrum provides definitive evidence for the key structural components:

-

Nitro Groups: The most prominent features in the spectrum are two strong absorption bands around 1525 cm⁻¹ and 1350 cm⁻¹ . These are the classic signatures of the asymmetric and symmetric stretching vibrations of a conjugated nitro group (Ar-NO₂), respectively. Their high intensity and characteristic positions are unambiguous indicators of this functional group.

-

Ether Linkage: A strong, distinct band observed around 1250 cm⁻¹ is assigned to the asymmetric C-O-C stretching vibration of the aryl-alkyl ether. This confirms the connection between the aromatic rings and the ethylene bridge.

-

Aromatic System: The presence of peaks in the 3100-3000 cm⁻¹ region (aromatic C-H stretch) and around 1450 cm⁻¹ (C=C ring stretching) confirms the benzene rings. Furthermore, a strong band around 750 cm⁻¹ is characteristic of the out-of-plane C-H bending for two adjacent hydrogens on a benzene ring, providing strong evidence for ortho-disubstitution.

-

Aliphatic Bridge: Absorptions in the 2980-2850 cm⁻¹ range are attributed to the C-H stretching of the ethylene (-CH₂-CH₂-) bridge.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. It is the most powerful tool for elucidating the precise structure of an organic molecule.

Experimental Protocol: NMR Sample Preparation and Acquisition

Proper sample preparation is critical for obtaining high-resolution NMR spectra.[7]

-

Sample Weighing: Accurately weigh 10-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR.[8]

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent.[8] Chloroform-d (CDCl₃) is a common and effective choice for this compound. The use of a deuterated solvent is essential as the spectrometer uses the deuterium signal to stabilize, or "lock," the magnetic field.[8][9]

-

Transfer and Filtration: Transfer the solution to a 5 mm NMR tube using a pipette. If any solid particles are present, the solution should be filtered through a small plug of glass wool in the pipette to prevent peak broadening in the spectrum.[9] The final sample height in the tube should be around 4-6 cm.[7][9]

-

Instrument Setup: Insert the sample into the spectrometer. The instrument will automatically lock on the solvent's deuterium signal.

-

Shimming and Tuning: The magnetic field homogeneity is optimized through a process called shimming to achieve sharp, well-resolved peaks.[10] The probe is then tuned to the specific frequency of the nucleus being observed (e.g., ¹H or ¹³C) to maximize signal sensitivity.[10]

-

Data Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, pulse angle, relaxation delay) and acquire the Free Induction Decay (FID).

-

Data Processing: The raw FID data is converted into a frequency-domain spectrum via a Fourier Transform. The spectrum is then phased, baseline corrected, and referenced (the residual CHCl₃ signal at δ 7.26 ppm is typically used as a secondary reference for ¹H NMR in CDCl₃).[9]

¹H NMR Data Analysis (300 MHz, CDCl₃)

Due to the molecule's C₂ symmetry, the two aromatic rings and the two methylene groups of the ethylene bridge are chemically equivalent, simplifying the spectrum.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.80 | dd | 2H | Ar-H (H6, H6') |

| ~7.50 | dt | 2H | Ar-H (H4, H4') |

| ~7.15 | dd | 2H | Ar-H (H3, H3') |

| ~7.05 | dt | 2H | Ar-H (H5, H5') |

| 4.45 | s | 4H | -O-CH₂-CH₂-O- |

(Note: Exact chemical shifts and coupling patterns for the aromatic region can be complex and may vary slightly between instruments. The assignments are based on expected substituent effects.)

Interpretation of the ¹H NMR Spectrum:

-

Ethylene Bridge: The most telling signal is a sharp singlet observed at approximately δ 4.45 ppm . This peak integrates to 4 protons and corresponds to the four equivalent protons of the ethylene bridge (-O-CH₂-CH₂-O-). Its singlet nature arises because the protons on one methylene group are equivalent to the protons on the other, and there is no coupling between them due to symmetry.

-

Aromatic Region: The region between δ 7.0 and 7.9 ppm contains a series of complex multiplets integrating to 8 protons, corresponding to the eight protons on the two equivalent aromatic rings. The signals are shifted downfield due to the strong electron-withdrawing effect of the ortho-nitro group and the deshielding effect of the ether oxygen. The complexity (doublets of doublets, triplets of doublets) is a result of ortho, meta, and para spin-spin coupling between the adjacent protons on the rings.

¹³C NMR Data Analysis (75 MHz, CDCl₃)

The ¹³C NMR spectrum further confirms the molecular symmetry, showing only four aromatic signals and one aliphatic signal.

| Chemical Shift (δ, ppm) | Assignment |

| ~151.0 | Ar-C -O (C1, C1') |

| ~141.0 | Ar-C -NO₂ (C2, C2') |

| ~125.8 | Ar-C H (C6, C6') |

| ~122.0 | Ar-C H (C4, C4') |

| ~115.0 | Ar-C H (C3, C3') |

| ~114.5 | Ar-C H (C5, C5') |

| ~69.0 | -O-CH₂-CH₂-O- |

(Note: Assignments are based on typical chemical shift values and substituent effects. Data sourced from SpectraBase.[11])

Interpretation of the ¹³C NMR Spectrum:

-

Ethylene Bridge: A single peak at approximately δ 69.0 ppm is assigned to the two equivalent carbons of the ethylene bridge. This is a typical chemical shift for an aliphatic carbon attached to an oxygen atom.

-

Aromatic Carbons: Six distinct signals appear in the aromatic region (δ 114-151 ppm). The two carbons directly attached to substituents (C-O and C-NO₂) are the most downfield, while the four protonated carbons appear at higher field strengths. The symmetry of the molecule results in only six signals instead of the twelve total aromatic carbons.

Integrated Analysis and Structural Confirmation

The combination of IR and NMR data provides an unambiguous confirmation of the structure of this compound. IR spectroscopy confirms the presence of the essential nitro, ether, and substituted aromatic functional groups. NMR spectroscopy then provides the exact connectivity, revealing the C₂ symmetry of the molecule through the equivalence of the aromatic rings and the ethylene bridge protons and carbons.

The diagram below visually correlates the key structural features of the molecule with their corresponding spectroscopic signals.

Sources

- 1. EP0537591B1 - Process for the preparation of 1,2-bis-(2-nitrophenoxy)-ethane - Google Patents [patents.google.com]

- 2. agilent.com [agilent.com]

- 3. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 4. m.youtube.com [m.youtube.com]

- 5. mse.iastate.edu [mse.iastate.edu]

- 6. utsc.utoronto.ca [utsc.utoronto.ca]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. books.rsc.org [books.rsc.org]

- 11. spectrabase.com [spectrabase.com]

1,2-Bis(2-Nitrophenoxy)ethane solubility in various organic solvents

An In-Depth Technical Guide to the Solubility of 1,2-Bis(2-Nitrophenoxy)ethane in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: The Crucial Role of Solubility in Advancing Chemical and Pharmaceutical Research

To the researchers, scientists, and pioneers in drug development, the journey from a promising molecule to a transformative application is paved with meticulous experimentation and a deep understanding of fundamental physicochemical properties. Among these, solubility stands as a cornerstone. It dictates the feasibility of synthesis, dictates the formulation of therapeutics, and ultimately, influences the bioavailability and efficacy of a drug substance. This guide is dedicated to a compound of significant interest, this compound, and aims to provide a comprehensive technical overview of its solubility in organic solvents. Our focus extends beyond mere data points; we delve into the "why" and "how"—the underlying principles and the practical methodologies that empower you, the scientist, to make informed decisions in your research endeavors.

Introduction to this compound: A Molecule of Interest

This compound is an organic compound with the molecular formula C14H12N2O6 and a molecular weight of 304.25 g/mol .[1][2] It presents as a light beige crystalline solid with a melting point in the range of 167-170°C.[3][4] Structurally, it is characterized by two nitrophenoxy groups linked by an ethylene bridge. This compound has found applications as a fungicide and serves as a vital intermediate in the synthesis of pigments.[1][5][6] Its utility in these areas underscores the importance of understanding its behavior in various chemical environments, particularly its solubility in organic solvents, which is critical for its synthesis, purification, and formulation.

Physicochemical Properties of this compound

A foundational understanding of a compound's physical and chemical characteristics is paramount to predicting its solubility.

| Property | Value | Source(s) |

| Molecular Formula | C14H12N2O6 | [1][2] |

| Molecular Weight | 304.25 g/mol | [1][2] |

| Melting Point | 167-170 °C | [3][4] |

| Appearance | Light beige crystalline solid | [1] |

| Water Solubility | <0.3 µg/mL (at pH 7.4) | [1][2] |

| Qualitative Solubility | Soluble in Ethanol, Tetrahydrofuran | [3][4] |

The very low aqueous solubility of this compound is a key characteristic, suggesting its nonpolar nature.[1][2] Its documented solubility in ethanol and tetrahydrofuran provides initial clues into the types of organic solvents that are likely to be effective.[3][4]

Theoretical Framework for Solubility: "Like Dissolves Like"

The principle of "like dissolves like" is a fundamental concept in chemistry that governs the solubility of substances.[7][8] It posits that a solute will dissolve best in a solvent that has a similar polarity.[7][8]

-

Polar Solvents: These solvents have large dipole moments and often contain heteroatoms like oxygen or nitrogen. They can be further classified into:

-

Polar Protic Solvents: Capable of hydrogen bonding (e.g., water, methanol, ethanol).

-

Polar Aprotic Solvents: Not capable of hydrogen bonding (e.g., acetone, dimethylformamide, dimethyl sulfoxide).

-

-

Nonpolar Solvents: These solvents have small or no dipole moments and are typically composed of hydrocarbons (e.g., hexane, toluene, benzene).

The molecular structure of this compound, with its two aromatic rings and nitro groups, imparts a degree of polarity. However, the overall large carbon framework suggests that it will not be readily soluble in highly polar protic solvents like water, which is confirmed by its experimental data.[1][2] It is anticipated to have better solubility in polar aprotic solvents and some polar protic organic solvents.

Molecular Interactions Governing Solubility

Caption: Intermolecular forces between this compound and different solvent types.

Experimental Determination of Solubility

To obtain precise solubility data, a systematic experimental approach is necessary. The equilibrium solubility method, often referred to as the shake-flask method, is a reliable and widely used technique.[9]

Workflow for Equilibrium Solubility Determination

Caption: A standardized workflow for determining the equilibrium solubility of a compound.

Detailed Step-by-Step Protocol for the Shake-Flask Method

-

Preparation:

-

Accurately weigh an excess amount of this compound into a series of glass vials. The excess is crucial to ensure a saturated solution is formed.

-

Add a precise volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker bath set to a constant temperature.

-

Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and allow them to stand undisturbed for a sufficient time for the undissolved solid to sediment.

-

Carefully withdraw an aliquot of the clear supernatant using a volumetric pipette.

-

Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered sample and the standard solutions using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the sample.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L, and specify the temperature at which the measurement was made.

-

Qualitative Solubility Testing

For rapid screening, qualitative solubility tests can be performed.[10][11]

-

Place approximately 25 mg of this compound into a small test tube.

-

Add 0.75 mL of the test solvent in small portions, shaking vigorously after each addition.[10]

-

Observe whether the solid dissolves completely, partially, or not at all.

-

This can be useful for quickly identifying potential solvents for synthesis, purification, or formulation.

Predicted and Known Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale and Known Data |

| Polar Protic | Water | Very Low | Highly polar nature of water is incompatible with the largely nonpolar structure of the compound. Known to be <0.3 µg/mL.[1][2] |

| Ethanol, Methanol | Moderate | The hydroxyl group can interact with the nitro and ether groups of the solute. Known to be soluble in Ethanol.[3][4] | |

| Polar Aprotic | Tetrahydrofuran (THF) | Good | The ether linkage and overall polarity are compatible. Known to be soluble in THF.[3][4] |

| Dimethylacetamide (DMAc) | Good | Used as a solvent for its synthesis, indicating good solubility.[5][6][12] | |

| Acetone, Acetonitrile | Moderate to Good | The polarity should be suitable for dissolving the compound. | |

| Dimethyl Sulfoxide (DMSO) | Good | A highly polar aprotic solvent, likely to be effective. | |

| Nonpolar | Toluene, Benzene | Low to Moderate | Aromatic rings can interact via π-π stacking. |

| Hexane, Heptane | Very Low | The polarity of the solute is too high for these nonpolar aliphatic solvents. |

Practical Implications in Research and Development

-

Synthesis and Purification: Knowledge of solubility is essential for selecting appropriate solvents for reacting starting materials and for purifying the final product through crystallization.[5][6][12] The fact that water is used to precipitate the product during its synthesis confirms its low aqueous solubility.[5][12]

-

Drug Development: For any potential therapeutic application, understanding solubility is the first step in formulation development. Poor solubility can lead to low bioavailability.

-

Fungicide Formulation: As a fungicide, this compound must be formulated in a solvent system that allows for effective application and delivery to the target.[1][5][6]

Conclusion

This compound is a compound with demonstrated utility and interesting chemical properties. While a comprehensive public database of its solubility in all common organic solvents is not yet established, a strong understanding of its molecular structure and the principles of solubility allows for informed predictions and the design of robust experimental protocols for its determination. This guide provides the theoretical foundation and practical steps for researchers to confidently explore and utilize the solubility characteristics of this compound in their scientific pursuits.

References

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.

- Buy this compound | 4742-89-6 - Smolecule. (n.d.). Smolecule.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Colorado Boulder.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). University of Technology, Iraq.

- EP0537591B1 - Process for the preparation of 1,2-bis-(2-nitrophenoxy)-ethane. (n.d.).

- This compound | C14H12N2O6 | CID 394580. (n.d.). PubChem.

- This compound | 51661-19-9. (2023, July 14). ChemicalBook.

- Solubility of organic compounds (video). (n.d.). Khan Academy.

- US5276203A - Process for the preparation of 1,2-bis-(2-nitrophenoxy)-ethane. (n.d.).

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). University of Wisconsin-River Falls.

- JPH05294901A - Preparation of 1,2-bis-(2-nitrophenoxy)-ethane. (n.d.).

- This compound | 51661-19-9. (n.d.). ChemicalBook.

Sources

- 1. Buy this compound | 4742-89-6 [smolecule.com]

- 2. This compound | C14H12N2O6 | CID 394580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 51661-19-9 [chemicalbook.com]

- 4. This compound | 51661-19-9 [amp.chemicalbook.com]

- 5. EP0537591B1 - Process for the preparation of 1,2-bis-(2-nitrophenoxy)-ethane - Google Patents [patents.google.com]

- 6. JPH05294901A - Preparation of 1,2-bis-(2-nitrophenoxy)-ethane - Google Patents [patents.google.com]

- 7. chem.ws [chem.ws]

- 8. Khan Academy [khanacademy.org]

- 9. m.youtube.com [m.youtube.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. www1.udel.edu [www1.udel.edu]

- 12. US5276203A - Process for the preparation of 1,2-bis-(2-nitrophenoxy)-ethane - Google Patents [patents.google.com]

Part 1: The Identity and Properties of CAS Number 51661-19-9: 1,2-Bis(2-nitrophenoxy)ethane

An In-Depth Technical Guide to CAS Number 51661-19-9 and Related Compounds of Pharmaceutical Interest

Senior Application Scientist Note: This technical guide addresses the inquiry for CAS number 51661-19-9. Initial analysis revealed a discrepancy between the provided CAS number and the chemical name "5-(4-chlorobutyl)-1-cyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione". The compound associated with CAS number 51661-19-9 is 1,2-Bis(2-nitrophenoxy)ethane . Recognizing the user's interest in drug development and the specified chemical class (a barbituric acid derivative), this guide has been structured into two main parts. Part 1 provides a comprehensive overview of the true compound for CAS 51661-19-9. Part 2 delves into the properties and synthesis of barbituric acid derivatives, with a focus on a structurally related and pharmaceutically relevant compound, to align with the apparent intent of the original query.

The compound officially assigned the CAS number 51661-19-9 is this compound.[1][2][3][4][5][6] This molecule is not a barbituric acid derivative and possesses a distinct chemical structure and application profile.

Physicochemical Properties

This compound is a yellow crystalline solid.[1][7] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂N₂O₆ | [4] |

| Molecular Weight | 304.25 g/mol | [4][8] |

| Appearance | Yellow Crystalline Solid | [1][7] |

| Melting Point | 167 - 170 °C | [1][7] |

| Solubility | Insoluble in water; Soluble in Ethanol, Tetrahydrofuran | [1][7] |

| Storage Temperature | 2-8°C | [7] |

Synthesis and Applications

This compound is primarily used as a laboratory chemical and an intermediate in organic synthesis.[1][2] A key application is its role as a precursor in the synthesis of 2-2-(2-Aminophenoxy)ethoxyaniline.[9] This diamine is a crucial component in the manufacturing of high-grade organic pigments, such as Pigment Yellow 180.[9]

The synthesis of 2-2-(2-Aminophenoxy)ethoxyaniline from this compound typically involves the reduction of the two nitro groups to amino groups. This transformation is a standard procedure in organic chemistry, often achieved through catalytic hydrogenation or using reducing agents like tin(II) chloride or iron in acidic media.

Caption: Synthetic pathway from this compound to 2-2-(2-Aminophenoxy)ethoxyaniline.

Hazards and Safety Information

This compound is classified as a hazardous substance.[1] It is known to cause skin and eye irritation, and may cause respiratory irritation.[1][4] The toxicological properties have not been fully investigated.[1]

Hazard Statements:

-

H315: Causes skin irritation[4]

-

H319: Causes serious eye irritation[4]

-

H335: May cause respiratory irritation[4]

Precautionary Measures:

-

Prevention: Wash hands and exposed skin thoroughly after handling. Wear protective gloves, clothing, eye, and face protection. Avoid breathing dust and use only in well-ventilated areas.[1]

-

First Aid:

-

Inhalation: Remove to fresh air. If breathing is difficult, seek medical attention.[1]

-

Skin Contact: Wash with plenty of soap and water. If irritation persists, get medical advice.[1]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1]

-

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[1]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1]

Part 2: Barbituric Acid Derivatives and Related Compounds in Drug Development

The chemical name provided in the user's query, "5-(4-chlorobutyl)-1-cyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione," belongs to the class of barbituric acid derivatives. These compounds are of significant interest in pharmaceutical chemistry due to their diverse biological activities.[10][11]

Barbituric Acid Derivatives: An Overview

Barbituric acid and its derivatives are synthetic compounds that have a pyrimidine heterocyclic skeleton.[11] While barbituric acid itself lacks sedative properties, substitutions at the 5-position can yield compounds with potent central nervous system (CNS) depressant effects.[10] These derivatives have been widely used as sedatives, hypnotics, anticonvulsants, and anesthetics.[10][11][12]

The synthesis of barbituric acid derivatives often involves the Knoevenagel condensation reaction, where an active methylene group in the barbituric acid molecule reacts with aldehydes or ketones.[10][11] This allows for the introduction of various substituents at the 5-position, leading to a wide array of compounds with different pharmacological profiles.

Caption: General synthetic scheme for 5-substituted barbituric acid derivatives.

A Relevant Case Study: 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole (CAS 73963-42-5)

This compound is a key intermediate in the synthesis of Cilostazol , a medication used to treat intermittent claudication.[14][16] Cilostazol is a phosphodiesterase III A (PDE3A) inhibitor with antithrombotic, vasodilatory, and cardiotonic properties.[14][16]

Physicochemical Properties of 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole:

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₉ClN₄ | [13][17] |

| Molecular Weight | 242.75 g/mol | [13][17] |

| Appearance | White solid | [14] |

| Melting Point | 49-52 °C | [14] |

| Solubility | Soluble in organic solvents like ethanol and chloroform; limited solubility in water. | [14] |

Synthesis of 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole:

The synthesis typically involves the reaction of N-cyclohexyl-5-chloropentanamide with phosphorus pentachloride, followed by the addition of hydrazoic acid to form the tetrazole ring.[14]

Hazards and Safety of 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole:

This compound is classified as an irritant and may be a flammable solid.[13][14]

-

Hazard Statements:

-

Handling Precautions: Handle in a well-ventilated area, wear suitable protective clothing, and avoid contact with skin and eyes.[17] Store in a sealed container at 2-8°C.[14]

The 4-chlorobutyl side chain is a reactive handle that allows for subsequent chemical modifications to build the final active pharmaceutical ingredient, Cilostazol. This highlights the importance of such intermediates in the synthesis of complex drug molecules.

Conclusion

This technical guide has clarified the identity of the compound associated with CAS number 51661-19-9 as this compound and provided a detailed overview of its properties, synthesis, and hazards. Furthermore, to address the apparent interest in pharmaceutical chemistry, this guide has explored the class of barbituric acid derivatives and presented a case study on a structurally related and pharmaceutically relevant intermediate, 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole. This dual approach ensures both accuracy in chemical identification and relevance to the user's field of interest.

References

- A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. (n.d.). Google.

- 51661-19-9 | CAS DataBase - ChemicalBook. (n.d.). ChemicalBook.

- Fisher Scientific Chemicals, Inc. - SAFETY DATA SHEET. (2024, March 31). Fisher Scientific.

- Synthesis and Characterization of some Barbituric acid Derivatives - IJSDR. (n.d.). IJSDR.

- Use of Barbituric Acid as a Precursor for the Synthesis of Bioactive Compound. (2023, September 26). IntechOpen.

- Synthesis and dynamics studies of barbituric acid derivatives as urease inhibitors - PMC. (2015, November 17). NCBI.

- SYNTHESIS OF BARBITURIC ACID DERIVATIVES. (n.d.). University of the Pacific.

- 1,2-Bis(O-Nitrophenoxy)Ethane - CymitQuimica. (n.d.). CymitQuimica.

- This compound | 51661-19-9 - ChemicalBook. (2023, July 14). ChemicalBook.

- TCI AMERICA - Spectrum Chemical. (n.d.). Spectrum Chemical.

- This compound | C14H12N2O6 | CID 394580 - PubChem. (n.d.). PubChem.

- This compound - RR. (n.d.). RR.

- 2-2-(2-Aminophenoxy)ethoxyaniline | 52411-34-4 - ChemicalBook. (2025, July 24). ChemicalBook.

- Mfcd00024226 | Sigma-Aldrich. (n.d.). Sigma-Aldrich.

- CAS No : 51661-19-9| Chemical Name : this compound | Pharmaffiliates. (n.d.). Pharmaffiliates.

- Safety Data Sheet - Biosynth. (2020, July 23). Biosynth.

- HANGZHOU LINGRUI CHEMICAL CO., LTD. @ ChemBuyersGuide.com, Inc. (n.d.). ChemBuyersGuide.com.

- Ethylene Glycol Bis(2-nitrophenyl) Ether - MySkinRecipes. (n.d.). MySkinRecipes.

- 1,2-bis(2-aminoethoxy)ethane | Sigma-Aldrich. (n.d.). Sigma-Aldrich.

- 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole | C11H19ClN4 | CID 11218739 - PubChem. (n.d.). PubChem.

- Benzene | CymitQuimica. (n.d.). CymitQuimica.

- 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole: Comprehensive Overview and Applications. (2025, March 6). NINGBO INNO PHARMCHEM CO.,LTD.

- 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole | 73963-42-5 | Benchchem. (n.d.). Benchchem.

- Chemical Safety Data Sheet MSDS / SDS - 5-(4-Chlorobutyl)-1-cyclohexanyl tetrazole - ChemicalBook. (2025, August 30). ChemicalBook.

- CA19-9 - Wikipedia. (n.d.). Wikipedia.

- 1-Cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole 73963-42-5 - TCI Chemicals. (n.d.). TCI Chemicals.

- 73963-42-5|5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole - BLDpharm. (n.d.). BLDpharm.

- 1,3-dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione - PharmaCompass.com. (n.d.). PharmaCompass.com.

- Carbohydrate antigen 19-9 — tumor marker: Past, present, and future - PMC - NIH. (n.d.). NCBI.

- CA 19-9: Reference Range, Interpretation, Collection and Panels. (2025, November 6). Medscape.

- Roles of CA19-9 in pancreatic cancer: Biomarker, predictor and promoter - PubMed. (2020, August 19). PubMed.

- 5-(4-Chlorobutyl)-1-cyclohexanyl tetrazole Five Chongqing Chemdad Co. ,Ltd. (n.d.). Chemdad.

Sources

- 1. fishersci.com [fishersci.com]

- 2. 1,2-Bis(O-Nitrophenoxy)Ethane | CymitQuimica [cymitquimica.com]

- 3. This compound | 51661-19-9 [chemicalbook.com]

- 4. This compound | C14H12N2O6 | CID 394580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Mfcd00024226 | Sigma-Aldrich [sigmaaldrich.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 51661-19-9 | CAS DataBase [m.chemicalbook.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. 2-2-(2-Aminophenoxy)ethoxyaniline | 52411-34-4 [chemicalbook.com]

- 10. ijsdr.org [ijsdr.org]

- 11. benthamdirect.com [benthamdirect.com]

- 12. mdpi.com [mdpi.com]

- 13. 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole | C11H19ClN4 | CID 11218739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

- 15. 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole | 73963-42-5 | Benchchem [benchchem.com]

- 16. 5-(4-Chlorobutyl)-1-cyclohexanyl tetrazole Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 17. chemicalbook.com [chemicalbook.com]

The Dual Facets of 1,2-Bis(2-Nitrophenoxy)ethane: From Industrial Intermediate to a Potential Tool in Photoreleasable Systems

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Spatiotemporal Control with Light

In the realm of advanced chemical and biological research, the ability to initiate and terminate reactions with precision in both time and space is a paramount objective. Light, as an external stimulus, offers an unparalleled level of control, enabling researchers to dictate molecular events with remarkable accuracy. At the heart of this burgeoning field of photochemistry lies a class of molecules known as photoremovable protecting groups (PPGs), or "caging" groups. These molecular entities can mask the function of a bioactive molecule until they are cleaved by a specific wavelength of light, thereby releasing the active compound at a desired time and location.

This technical guide delves into the multifaceted world of 1,2-Bis(2-Nitrophenoxy)ethane , a molecule belonging to the well-established o-nitrobenzyl family of photolabile compounds. While it has found conventional applications as a fungicide and an intermediate in pigment production, its structural features suggest a latent potential for use as a photocleavable linker and caging agent.[1][2] This guide will provide a comprehensive overview of the fundamental principles of o-nitrobenzyl photochemistry, the known synthesis and properties of this compound, and explore its prospective applications in drug delivery, neuroscience, and materials science, offering a forward-looking perspective for researchers in these fields.

The Core Principle: ortho-Nitrobenzyl Photochemistry

The photochemical behavior of o-nitrobenzyl compounds is the bedrock upon which their utility as PPGs is built. The general mechanism involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon, followed by a rearrangement to form an aci-nitro intermediate. This intermediate subsequently undergoes hydrolysis to release the caged molecule and an o-nitrosobenzaldehyde byproduct.[3][4]

This process is typically initiated by UV or near-UV light. The efficiency of the photolysis, quantified by the quantum yield (Φ), is influenced by various factors including the substitution pattern on the aromatic ring and the nature of the leaving group (the caged molecule).[4]

Caption: Generalized photocleavage pathway of o-nitrobenzyl protecting groups.

This compound: Synthesis and Physicochemical Properties

This compound is a symmetrical molecule featuring two o-nitrophenoxy moieties linked by an ethylene glycol bridge. This structure inherently presents two photolabile sites, suggesting its potential as a bifunctional linker capable of releasing two molecules upon irradiation.

Synthesis

The primary route for synthesizing this compound is through the etherification of ethylene glycol with 2-chloronitrobenzene. This reaction is typically carried out in the presence of a base, such as an alkali metal hydroxide, in a suitable solvent like dimethylacetamide (DMAc).[1][5]

Step-by-Step Synthesis Protocol:

-

Reactant Preparation: Dissolve ethylene glycol and an excess of 2-chloronitrobenzene in dimethylacetamide.

-

Base Addition: Slowly add a suspension of sodium hydroxide or potassium hydroxide in dimethylacetamide to the reaction mixture while maintaining the temperature between 55-65°C.[5]

-

Reaction: Stir the mixture at this temperature for several hours to ensure complete reaction.

-

Workup: After cooling, the reaction mixture is typically acidified, and the product is precipitated by the addition of water.[5]

-

Purification: The crude product can be purified by recrystallization to yield a light beige crystalline solid.[1]

Caption: Workflow for the synthesis of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 51661-19-9 | [6] |

| Molecular Formula | C₁₄H₁₂N₂O₆ | [1] |

| Molecular Weight | 304.25 g/mol | [1] |

| Appearance | Light beige crystalline solid | [1] |

| Melting Point | 167-170 °C | [7] |

| Solubility | Soluble in Ethanol, Tetrahydrofuran | [7] |

Potential Applications in Research and Drug Development

While specific, documented applications of this compound as a photocleavable linker in the scientific literature are not abundant, its structural similarity to other well-studied o-nitrobenzyl compounds allows for informed speculation on its potential uses. The bifunctional nature of this molecule is a key feature that could be exploited in various advanced applications.

Photocleavable Linkers in Drug Delivery